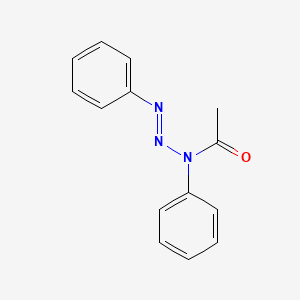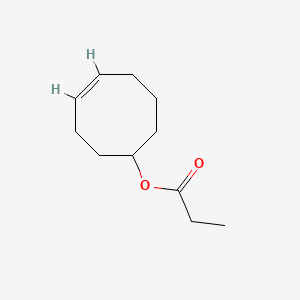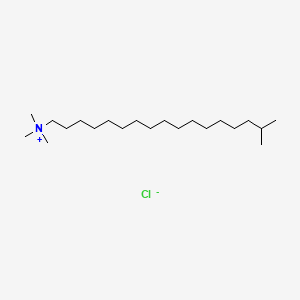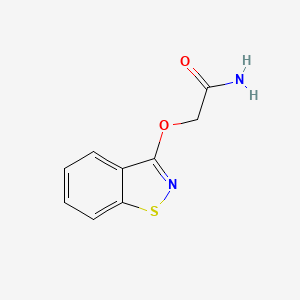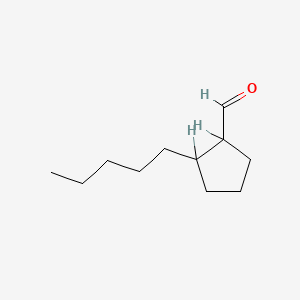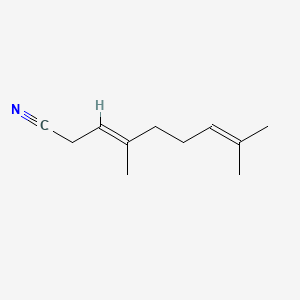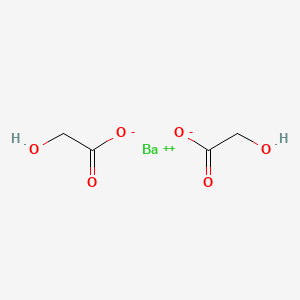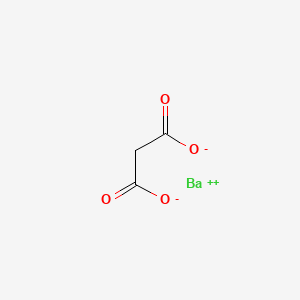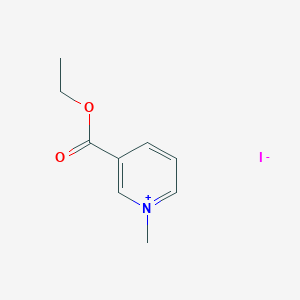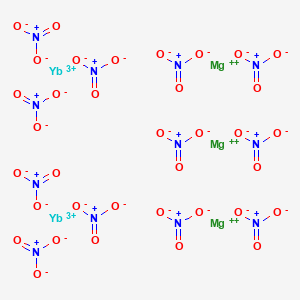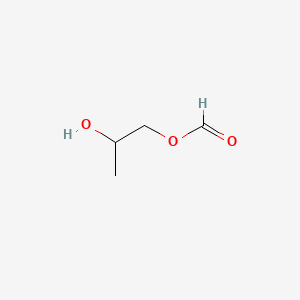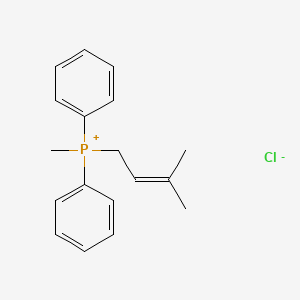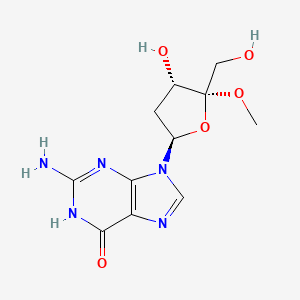
2'-Deoxy-4'-methoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-4’-methoxyguanosine is a modified nucleoside analog, which is structurally similar to guanosine but with specific modifications at the 2’ and 4’ positions of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-4’-methoxyguanosine typically involves the modification of a guanosine derivativeThe process often employs reagents such as trimethylsilyl chloride for protection and sodium hydride for deoxygenation .
Industrial Production Methods: Industrial production of 2’-Deoxy-4’-methoxyguanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-4’-methoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Deoxy-4’-methoxyguanosine .
Scientific Research Applications
2’-Deoxy-4’-methoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
The mechanism of action of 2’-Deoxy-4’-methoxyguanosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
2’-Deoxyguanosine: Lacks the methoxy group at the 4’ position.
2’-Deoxy-2’-fluoro-4’-azidocytidine: Contains a fluorine atom at the 2’ position and an azido group at the 4’ position.
2’-Deoxy-2’-fluoro-2’-methyluridine: Features a fluorine atom and a methyl group at the 2’ position
Uniqueness: 2’-Deoxy-4’-methoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy as a therapeutic agent, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
140226-16-0 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1 |
InChI Key |
IJQOFDIBBMYRQI-WGDKSQQYSA-N |
Isomeric SMILES |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Canonical SMILES |
COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


